molecular formula C17H20N4O2 B136342 1,3-Dipropyl-8-phenylxanthine CAS No. 85872-53-3

1,3-Dipropyl-8-phenylxanthine

Cat. No.: B136342
CAS No.: 85872-53-3
M. Wt: 312.37 g/mol
InChI Key: CLIGSMOZKDCDRZ-UHFFFAOYSA-N
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Description

PMID28870136-Compound-44 is a small molecular drug known for its potent inhibitory effects on specific biological targets. It has been studied extensively for its potential therapeutic applications, particularly in the treatment of various cancers and other diseases .

Biochemical Analysis

Biochemical Properties

1,3-Dipropyl-8-phenylxanthine plays a significant role in biochemical reactions by interacting with adenosine receptors, particularly the adenosine A1 receptor. This compound acts as an antagonist, meaning it binds to the receptor without activating it, thereby blocking the action of adenosine. The interaction between this compound and the adenosine A1 receptor inhibits the receptor’s ability to reduce cyclic AMP levels in cells . This inhibition can affect various downstream signaling pathways and cellular responses.

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and context. In pheochromocytoma cells, platelets, and fat cells, this compound modulates membrane adenylate cyclase activity by antagonizing adenosine receptors . This modulation can influence cell signaling pathways, gene expression, and cellular metabolism. For example, in fat cells, the inhibition of adenosine A1 receptors by this compound can lead to increased lipolysis and reduced fat accumulation .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the adenosine A1 receptor and preventing adenosine from activating the receptor. This binding interaction is highly selective, with this compound showing a strong affinity for the adenosine A1 receptor over other adenosine receptor subtypes . The inhibition of the adenosine A1 receptor by this compound leads to increased levels of cyclic AMP, which can activate protein kinase A and other downstream signaling molecules, ultimately affecting gene expression and cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity can decrease over extended periods due to degradation . Long-term exposure to this compound in cell cultures has been associated with sustained inhibition of adenosine A1 receptor activity and prolonged changes in cellular functions .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, this compound effectively antagonizes adenosine A1 receptors without causing significant adverse effects . At higher doses, the compound can induce toxic effects, including cardiovascular and neurological disturbances . Threshold effects have been observed, where the efficacy of this compound plateaus at certain concentrations, indicating a saturation of receptor binding .

Metabolic Pathways

This compound is involved in metabolic pathways related to its interaction with adenosine receptors. The compound is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . The metabolites of this compound can also interact with adenosine receptors, potentially contributing to its overall pharmacological effects . The metabolic pathways of this compound can influence its bioavailability and duration of action in the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can cross cell membranes and is distributed in both intracellular and extracellular compartments . Transporters and binding proteins may facilitate the movement of this compound within cells, affecting its localization and accumulation . The distribution of this compound can influence its efficacy and potency in different tissues .

Subcellular Localization

The subcellular localization of this compound is primarily determined by its interaction with adenosine receptors on the cell membrane . The compound can also localize to other cellular compartments, such as the cytoplasm and nucleus, where it may exert additional effects on cellular functions . Post-translational modifications and targeting signals can influence the subcellular distribution of this compound, directing it to specific organelles or compartments within the cell .

Preparation Methods

The synthesis of PMID28870136-Compound-44 involves multiple steps, including the formation of key intermediates and the use of specific reagents and conditions. The preparation methods typically involve:

Properties

IUPAC Name

8-phenyl-1,3-dipropyl-7H-purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c1-3-10-20-15-13(16(22)21(11-4-2)17(20)23)18-14(19-15)12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLIGSMOZKDCDRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201006449
Record name 8-Phenyl-1,3-dipropyl-3,9-dihydro-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201006449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85872-53-3
Record name 3,9-Dihydro-8-phenyl-1,3-dipropyl-1H-purine-2,6-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85872-53-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dipropyl-8-phenylxanthine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085872533
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Phenyl-1,3-dipropyl-3,9-dihydro-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201006449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1,3-dipropyl-5,6-diaminouracil (0.01 mol) was dissolved in 30 ml methanol, followed by 0.01 mol of benzoic acid and then 0.01 mol of DICD. The solution was stirred for 30 min at room temperature, filtered, and washed with a small amount of methanol. The solid was boiled for ten minutes in 2.5N KOH, filtered hot, and the liquid neutralized with concentrated HCl. The solid was collcted by filtration, washed with water, redissolved in 100 ml with a minimum amount of KOH, precipitated by neutralization with HCl, filtered, washed with water, and dried. The product was identified by chemical ionization mass spectrometry and elemental Analysis. Yield 77%.
Quantity
0.01 mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.01 mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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